molecular formula C21H21N3O2S B11206278 2-ethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

2-ethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11206278
M. Wt: 379.5 g/mol
InChI Key: WYJPWCMMXFNTQF-UHFFFAOYSA-N
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Description

2-ETHOXY-N-[2-(2-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound with a unique structure that includes an ethoxy group, a methylphenyl group, and a thieno[3,4-c]pyrazol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[2-(2-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazol core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Thieno[3,4-c]pyrazol Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the ethoxy and methylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[2-(2-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The ethoxy and methylphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

2-ETHOXY-N-[2-(2-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[2-(2-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-ETHOXY-N-(2-METHYLPHENYL)BENZAMIDE: Similar structure but lacks the thieno[3,4-c]pyrazol moiety.

    2-ETHOXY-N-[2-(4-METHOXYPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]ACETAMIDE: Similar structure with a methoxyphenyl group instead of a methylphenyl group.

Uniqueness

2-ETHOXY-N-[2-(2-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is unique due to its specific combination of functional groups and the thieno[3,4-c]pyrazol core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

2-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C21H21N3O2S/c1-3-26-19-11-7-5-9-15(19)21(25)22-20-16-12-27-13-17(16)23-24(20)18-10-6-4-8-14(18)2/h4-11H,3,12-13H2,1-2H3,(H,22,25)

InChI Key

WYJPWCMMXFNTQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C

Origin of Product

United States

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